molecular formula C12H16N2O B1442157 4-Amino-1-benzylpiperidin-2-one CAS No. 1315495-55-6

4-Amino-1-benzylpiperidin-2-one

Cat. No.: B1442157
CAS No.: 1315495-55-6
M. Wt: 204.27 g/mol
InChI Key: VVIQPDGMXGRYBD-UHFFFAOYSA-N
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Description

4-Amino-1-benzylpiperidin-2-one (CAS: 1315495-55-6) is a piperidin-2-one derivative of significant value in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate for designing and developing novel ligands targeting neurologically relevant proteins. Its primary research application lies in the exploration of potential therapies for neurological disorders. Specifically, the 1-benzylpiperidine scaffold is a recognized pharmacophore in the development of acetylcholinesterase (AChE) inhibitors, which is a leading therapeutic strategy for Alzheimer's disease . Furthermore, research indicates that derivatives built upon this core structure can exhibit high affinity for sigma receptors (σ1R), which are attractive biological targets for treating neuropathic pain and other neurological conditions . The compound's structure allows for further functionalization, enabling researchers to fine-tune properties such as selectivity and potency for multipotent ligands acting on cholinesterases and sigma receptors simultaneously . Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Ensure you review all safety data prior to handling. Store in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

4-amino-1-benzylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIQPDGMXGRYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of 4 Amino 1 Benzylpiperidin 2 One

The physical and chemical properties of 4-Amino-1-benzylpiperidin-2-one are crucial for its handling, reactivity, and role in synthetic transformations.

PropertyValue
Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol nih.gov
CAS Number 1315495-55-6 nih.govchemicalbook.com
Appearance Solid
IUPAC Name This compound nih.gov
SMILES C1CN(C(=O)CC1N)CC2=CC=CC=C2 nih.gov
InChI Key VVIQPDGMXGRYBD-UHFFFAOYSA-N nih.gov

Structure Activity Relationship Sar Studies of 4 Amino 1 Benzylpiperidin 2 One Derivatives and Analogs

Systematic Structural Modifications and Biological Consequences

The core structure of 4-amino-1-benzylpiperidin-2-one offers several sites for chemical modification. Researchers have leveraged this to build a comprehensive understanding of how specific structural changes translate into altered biological activity.

Influence of N-Substituents on Pharmacological Profiles

The N-benzyl group of the piperidinone ring is a key feature that significantly influences the pharmacological profile of these derivatives, particularly their affinity for sigma (σ) receptors. Studies on related N-(1-benzylpiperidin-4-yl)arylacetamide analogues have shown that the nature of this N-substituent is critical. While substitutions on the aromatic ring of the benzyl (B1604629) group can be made, they often lead to a similar or slightly decreased affinity for σ1 receptors. nih.gov For instance, adding halogen substituents to the benzyl group's aromatic ring can increase affinity for σ2 receptors while maintaining σ1 affinity. nih.gov

In related benzylpiperazine structures, the N-benzyl moiety is considered a fundamental hydrophobic region essential for σ1 receptor binding. acs.org Modifications, such as adding a para-methoxy group to the benzyl ring, have been shown to improve both affinity and selectivity for the σ1 receptor. acs.org Further research on multifunctional pyridines incorporating the 1-benzylpiperidine (B1218667) motif underscores its importance for achieving high σ1 receptor affinity. nih.gov The substitution pattern on the piperidine (B6355638) nitrogen is a critical determinant of receptor interaction, and even seemingly minor changes can significantly alter the pharmacological profile. researchgate.net

Compound ClassN-Substituent ModificationObserved Effect on Pharmacological ProfileReference
N-(1-benzylpiperidin-4-yl)arylacetamidesHalogen substitution on the benzyl ringMaintained σ1 affinity, significantly increased σ2 affinity nih.gov
Benzylpiperazine DerivativesAddition of para-methoxy to benzyl ringImproved affinity and selectivity for σ1 receptor acs.org
Multifunctional PyridinesPresence of 1-benzylpiperidine moietyCrucial for high σ1 receptor affinity nih.gov

Amino Group Derivatization and Receptor Affinity

Derivatization of the 4-amino group is a common strategy to modulate the biological activity of this scaffold. Transforming the amino group into an N-arylacetamide, for example, has been extensively studied in the context of sigma receptor ligands. A series of N-(1-benzylpiperidin-4-yl)arylacetamides were synthesized and evaluated, showing a general high affinity for σ1 receptors over σ2 receptors. nih.gov

The nature of the aromatic ring in the arylacetamide moiety plays a significant role. Replacing the phenyl ring with other aromatic systems like thiophene, naphthyl, or indole (B1671886) did not significantly alter σ1 receptor affinity. nih.gov However, introducing imidazole (B134444) or pyridyl rings resulted in a drastic (>60-fold) loss of affinity, indicating that the electronic and steric properties of this part of the molecule are finely tuned for receptor binding. nih.gov Comparative molecular field analysis further revealed that the electrostatic properties of substituents on the phenylacetamide's aromatic ring are strong influencers of σ1 receptor binding. nih.gov In a different context, converting a piperazine (B1678402) ring from a parent drug series into a 4-aminopiperidine (B84694) scaffold maintained potent cognition-enhancing activity, demonstrating the value of the 4-aminopiperidine core. nih.gov

Arylacetamide Moiety (at 4-position)Effect on σ1 Receptor AffinityReference
Phenyl, Thiophene, Naphthyl, IndoleNo significant effect nih.gov
Imidazole, Pyridyl>60-fold loss in affinity nih.gov

Impact of Ring Substitutions on Potency and Selectivity

Modifications to the piperidinone ring itself can have a profound impact on the potency and selectivity of the resulting compounds. The synthesis of 2,6-diaryl-3-methyl-4-piperidones, for instance, introduces significant steric bulk and additional aromatic interactions, which can be tailored to specific biological targets. biomedpharmajournal.org

While direct substitution on the this compound ring is less commonly documented in the provided literature, studies on analogous systems provide valuable insights. For example, in a series of pyridazine (B1198779) derivatives connected to a 1-benzylpiperidine moiety, introducing a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for acetylcholinesterase (AChE) inhibitory activity and selectivity against butyrylcholinesterase (BuChE). nih.gov This highlights a general principle in drug design: modulating the lipophilicity and electronic properties of adjacent ring systems can fine-tune the biological activity of the core scaffold. nih.govnih.gov The strategic placement of substituents can influence everything from receptor binding to pharmacokinetic properties. nih.gov

Stereochemical Effects on Biological Activity

Chirality is a fundamental property in molecular pharmacology, as biological systems like enzymes and receptors are themselves chiral. nih.gov The C4 position of the this compound core is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The absolute configuration at this center can have a dramatic effect on biological activity.

Enantioselective Synthesis and Chiral Recognition

The demand for enantiomerically pure compounds has driven significant advances in enantioselective synthesis. mdpi-res.com Methodologies such as those using chiral auxiliaries, like the Evans auxiliary, can be employed to introduce an amino group with high enantioselectivity. researchgate.net Such methods not only create the desired stereocenter but can also facilitate subsequent reactions, like intramolecular cyclizations. researchgate.net

Other advanced techniques include metal-catalyzed asymmetric reactions. For example, copper-catalyzed transfer hydrodeuteration represents a modern, one-step protocol to create chiral centers from achiral starting materials with high enantiomeric excess. nih.gov Similarly, rhodium-catalyzed asymmetric hydrogenation is another key reaction used to establish chirality in complex molecules. researchgate.net The ability to synthesize specific enantiomers is critical, as biological receptors often exhibit a high degree of chiral recognition, leading to one enantiomer being significantly more potent or having a different pharmacological profile than the other. nih.gov Racemization-free coupling reagents are also vital when derivatizing the amino group to ensure the stereochemical integrity of the chiral center is maintained. rsc.org

Conformational Analysis and Bioactive Conformations

A molecule's three-dimensional shape, or conformation, is intrinsically linked to its biological activity. For a ligand to bind to its receptor, it must adopt a specific "bioactive conformation." Conformational analysis studies aim to identify this and other low-energy shapes the molecule can adopt in solution. nih.gov It is often the case that the most stable conformation in solution is not the bioactive one. ub.edu However, the bioactive conformation must be energetically accessible for binding to occur. ub.edu

The inherent flexibility or rigidity of a molecule plays a crucial role. Introducing conformational constraints, for instance through macrocyclization or the incorporation of rigid structural elements, can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity. nih.govresearchgate.net The N-benzyl group and the piperidinone ring of the core structure limit the number of possible conformations. Techniques like NMR spectroscopy and computational molecular dynamics are used to study the conformational landscape of such molecules, providing insights into the specific shapes that are responsible for their biological effects. nih.govunifi.it Understanding the bioactive conformation is a key step in designing next-generation derivatives with improved properties. nih.gov

Research Applications

Use in the Synthesis of Pharmacological Probes

The modifiable nature of the this compound scaffold makes it an excellent starting point for the design and synthesis of pharmacological probes. These probes can be used to investigate the function of specific biological targets, elucidate disease mechanisms, and validate new drug targets.

Role in Structure-Activity Relationship (SAR) Studies

By systematically modifying the amino and benzyl (B1604629) portions of the molecule, as well as the piperidinone ring itself, medicinal chemists can conduct detailed structure-activity relationship (SAR) studies. This process is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound, ultimately leading to the development of safer and more effective drugs. The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a novel scaffold to improve its properties, is a key strategy in modern drug discovery where such building blocks are invaluable. dtic.milnih.gov

Direct Synthesis of this compound

The direct synthesis of this compound often involves the strategic manipulation of precursor molecules to introduce the desired functional groups.

Reaction Pathways from 1-Benzyl-4-piperidone Precursors

A common and practical starting point for the synthesis of this compound is 1-Benzyl-4-piperidone. This readily available ketone can be transformed through several reaction sequences. One approach involves the conversion of the ketone to an oxime, followed by a Beckmann rearrangement to yield the corresponding lactam. Subsequent reduction of a functional group at the 4-position, such as a nitro group introduced prior to or after lactam formation, would lead to the target amine.

Another potential pathway begins with the reductive amination of 1-Benzyl-4-piperidone to form 4-amino-1-benzylpiperidine. sigmaaldrich.com The subsequent challenge lies in the selective oxidation of the piperidine (B6355638) ring to the corresponding lactam, this compound. This transformation requires careful selection of oxidizing agents to avoid over-oxidation or side reactions involving the amino and benzyl groups.

A multi-step synthesis starting from 1-benzyl-4-piperidone can also be employed. For instance, reaction with phenyllithium, followed by treatment with sulfuric and acetic acid in acetonitrile (B52724), can lead to 4-acetamido-1-benzyl-4-phenylpiperidine. google.com While this specific example introduces a phenyl group, similar strategies could be adapted to form the desired this compound by modifying the reagents and reaction sequence.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. This involves a systematic screening of various parameters such as catalysts, solvents, bases, and temperature to maximize the yield and purity of the desired product. researchgate.net For instance, in palladium-catalyzed reactions, the choice of ligand and the specific palladium precursor can significantly influence the outcome. researchgate.net Similarly, the selection of a suitable base is critical in reactions where proton abstraction is a key step.

The table below illustrates a hypothetical optimization process for a key transformation, showcasing how different parameters can be varied to improve the reaction yield.

EntryCatalystSolventBaseTemperature (°C)Yield (%)
1Pd(PPh₃)₄TolueneNa₂CO₃10045
2Pd(OAc)₂DMFK₂CO₃8065
3PdCl₂(dppf)DioxaneCs₂CO₃11085
4Pd₂(dba)₃AcetonitrileEt₃N6050

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.

Synthesis of Related Piperidine and Piperidinone Scaffolds as Precursors or Analogs

The synthesis of a diverse range of piperidine and piperidinone scaffolds is crucial for developing structure-activity relationships and identifying novel drug candidates. These related structures can serve as precursors for more complex molecules or as analogs for biological screening.

Reductive Amination Strategies for 4-Aminopiperidines

Reductive amination is a powerful and widely used method for the synthesis of amines, including 4-aminopiperidines. researchgate.netmasterorganicchemistry.com This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

For example, the reductive amination of N-Boc-4-piperidone with an appropriate amine can yield a variety of N-substituted 4-aminopiperidine (B84694) derivatives. researchgate.net A patented method describes the preparation of 4-Boc-aminopiperidine from N-benzyl-4-piperidone through the formation of a ketal, reaction with tert-butyl carbamate (B1207046) to generate an imine, and subsequent catalytic hydrogenation. google.com

Regio- and Stereoselective Approaches to Substituted Piperidines

The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of regio- and stereoselective synthetic methods is of paramount importance. documentsdelivered.com One strategy involves the hydrogenation of substituted pyridines, which can lead to the formation of cis-piperidines. whiterose.ac.ukrsc.org These can then be converted to their trans-diastereoisomers through base-mediated epimerization. whiterose.ac.uk

Another approach utilizes the directing effect of certain functional groups to control the regioselectivity of nucleophilic additions to pyridinium (B92312) salts. acs.org For instance, the imidate group can direct the addition of an organometallic reagent to the 2-position of the pyridine (B92270) ring with high selectivity. acs.org

Multi-component Reactions for Scaffold Diversity

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to generating molecular diversity. rsc.orgresearchgate.net These reactions involve the combination of three or more starting materials in a single pot to form a complex product in a sequential manner. rsc.org MCRs have been successfully employed for the synthesis of highly functionalized piperidine scaffolds. nih.govresearchgate.net

For example, a four-component reaction involving an intermolecular Diels-Alder reaction has been developed to produce piperidone scaffolds. researchgate.net Another MCR approach for synthesizing highly functionalized piperidines involves the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines catalyzed by TMSI in methanol (B129727) at room temperature. researchgate.net These methods provide rapid access to a wide range of substituted piperidines, which can be valuable for drug discovery programs. rsc.orgnih.gov

Derivatization Strategies of the this compound Core

The this compound scaffold offers multiple points for chemical modification, allowing for the systematic exploration of the chemical space around this core structure. These modifications can be broadly categorized into functionalization at the 4-amino group, alterations of the piperidinone ring itself, and variations of the N-benzyl substituent. Such derivatizations are crucial for developing structure-activity relationships (SAR) in drug discovery programs.

Functionalization at the Amino Group

The primary amino group at the C4 position is a key site for a wide array of chemical transformations, enabling the introduction of diverse functionalities. Common derivatization strategies include acylation, alkylation, and sulfonylation, which can significantly alter the compound's physicochemical properties and biological activity.

Acylation Reactions: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield the corresponding acetamide (B32628) derivative.

Alkylation Reactions: The nucleophilicity of the amino group also allows for mono- or di-alkylation through reactions with alkyl halides or via reductive amination. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is a versatile method for introducing a variety of alkyl substituents.

Sulfonylation Reactions: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamide derivatives. These derivatives are often used to introduce rigid structural elements and to modulate the electronic properties of the amino group.

Reaction Type Reagent Class Functional Group Introduced
AcylationAcid Chlorides, AnhydridesAmide
AlkylationAlkyl Halides, Aldehydes/KetonesAlkylamine
SulfonylationSulfonyl ChloridesSulfonamide

Modifications of the Piperidinone Ring

The piperidinone ring itself provides opportunities for structural modifications, although these are generally more complex than derivatization of the amino group. Key strategies involve reactions at the α-carbon to the carbonyl group and modifications of the lactam functionality.

Alkylation at the C3 position of the piperidin-2-one ring can be achieved through the formation of an enolate followed by reaction with an alkyl halide rsc.org. This allows for the introduction of substituents that can influence the conformation of the piperidine ring and the spatial orientation of the other functional groups.

The lactam carbonyl group can potentially undergo reduction to the corresponding amine, which would transform the piperidinone ring into a piperidine. However, this would fundamentally alter the core structure. More subtle modifications could involve reactions aimed at introducing further substitution on the ring. For example, the synthesis of 2-substituted 4-piperidones has been achieved through a double aza-Michael addition of primary amines to divinyl ketones nih.gov. While not directly applied to this compound, this methodology suggests a potential route to more complex piperidinone structures.

Modification Site Reaction Type Potential Outcome
C3-PositionEnolate AlkylationIntroduction of alkyl substituents
Piperidinone RingAza-Michael Addition (on precursors)Formation of substituted piperidinones nih.gov

Benzyl Substituent Variations

The N-benzyl group plays a significant role in defining the steric and electronic properties of the molecule. Variations of this group can be achieved either by starting with a different substituted benzylamine (B48309) in the initial synthesis or by debenzylation followed by re-alkylation.

Debenzylation: The benzyl group can be removed under various conditions, most commonly through catalytic hydrogenation using a palladium catalyst (Pd/C) rsc.org. This yields the secondary amine (4-amino-piperidin-2-one), which can then be functionalized with a wide range of substituents.

N-Alkylation/Arylation: The resulting secondary amine can be reacted with different alkyl halides, benzyl halides, or aryl halides (via Buchwald-Hartwig amination) to introduce a diverse array of substituents at the N1 position. This allows for the exploration of how different aromatic and aliphatic groups at this position affect the molecule's properties. For example, various substituted benzylamines can be used in the initial synthetic steps to generate a library of analogs with different substitution patterns on the phenyl ring.

Modification Strategy Reaction Reagents Outcome
Removal of Benzyl GroupCatalytic HydrogenolysisH₂, Pd/CN-debenzylated piperidinone
Introduction of New SubstituentsN-Alkylation/ArylationAlkyl/Aryl Halides, BaseVaried N1-substituents

Advanced Analytical Characterization in Research on 4 Amino 1 Benzylpiperidin 2 One and Its Derivatives

Spectroscopic Techniques

Spectroscopy is a cornerstone for the characterization of 4-Amino-1-benzylpiperidin-2-one, offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound and its analogs. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework. rsc.orgrsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the lactam ring is typically observed as a downfield signal. The carbons of the benzyl (B1604629) group and the piperidine (B6355638) ring resonate at distinct chemical shifts, allowing for the complete assignment of the carbon framework. rsc.org For instance, in related N-benzylaniline structures, the benzylic carbon appears around δ 48 ppm, while the aromatic carbons are found between δ 112 and 148 ppm. rsc.org

Conformational studies of 4-aminopiperidin-2-one derivatives have been conducted using variable temperature (VT) NMR experiments. These studies can reveal the presence of intramolecular hydrogen bonding, which influences the chemical shift of the NH protons. acs.org

Table 1: Representative NMR Data for N-Benzylpiperidine Derivatives

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹HAromatic (Ar-H)7.2-7.4 (multiplet)
¹HBenzylic (N-CH₂-Ph)3.5-4.3 (singlet)
¹HPiperidine Ring1.5-3.0 (multiplets)
¹³CCarbonyl (C=O)Downfield region
¹³CAromatic (Ar-C)112-148
¹³CBenzylic (N-CH₂-Ph)~48
¹³CPiperidine RingVaried signals

Note: The exact chemical shifts can vary depending on the solvent and specific derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. rsc.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The most characteristic absorption bands for this compound include:

N-H stretch: The primary amine (NH₂) group typically shows one or two bands in the region of 3300-3500 cm⁻¹.

C=O stretch: The carbonyl group of the lactam ring gives rise to a strong absorption band, typically in the range of 1620-1680 cm⁻¹. For example, in piperidine-substituted benzothiazole (B30560) derivatives, the C=O stretch is observed around 1625-1629 cm⁻¹. researchgate.net

C-H stretch: The aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C-N stretch: The C-N stretching vibrations of the amine and amide groups appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹. researchgate.net

Aromatic C=C stretch: The benzene (B151609) ring exhibits characteristic absorptions in the 1450-1600 cm⁻¹ region.

In some piperidine derivatives, the presence of Bohlmann bands, which are specific C-H stretching bands appearing below 2800 cm⁻¹, can provide information about the conformation of the piperidine ring. researchgate.net

Table 2: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Primary Amine (N-H)Stretch3300-3500
Carbonyl (C=O)Stretch1620-1680
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-3000
Aromatic C=CStretch1450-1600
C-NStretch1000-1350

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophores, the parts of a molecule that absorb light. In this compound, the primary chromophore is the benzyl group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. rsc.org For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (204.27 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely involve characteristic cleavages. A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another likely fragmentation is the alpha-cleavage adjacent to the nitrogen atom of the piperidine ring. libretexts.orgmiamioh.edu The presence of the amino group and the lactam functionality would also lead to specific fragmentation patterns, providing further structural confirmation. Predicted collision cross-section (CCS) values for different adducts of the molecule can also be calculated to aid in its identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Description
[M+H]⁺205.13355Protonated molecule
[M+Na]⁺227.11549Sodium adduct
[M]⁺204.12572Molecular ion
C₇H₇⁺91Tropylium ion (from benzyl group cleavage)

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself is not described in the provided search results, studies on similar molecules, such as substituted piperidines and triazoles, highlight the utility of this method. researchgate.netmdpi.com For example, the crystal structure of 4-amino-1-benzyl-1,2,4-triazolin-5-one reveals details about its hydrogen bonding network and the packing of molecules in the crystal lattice. researchgate.net Such analyses for this compound would confirm the stereochemistry at the C4 position and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for the analysis of complex mixtures containing this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. A reversed-phase HPLC method, often employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, can effectively separate the target compound from impurities and starting materials. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile derivatives. vwr.com For piperidine derivatives, GC can be used to separate stereoisomers, and when combined with Fourier-transform infrared spectroscopy (GC-FTIR), it can provide configurational information. researchgate.net

Table 4: Common Chromatographic Methods for the Analysis of Piperidine Derivatives

TechniqueStationary PhaseMobile Phase/Carrier GasDetectorApplication
HPLCC18 (Reversed-phase)Acetonitrile/Water gradientUVPurity assessment
GCVarious capillary columnsHelium, NitrogenFID, MSSeparation of volatile derivatives, isomeric analysis

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For piperidinone-based structures, GC, often coupled with a mass spectrometer (GC-MS), provides detailed information on molecular weight and fragmentation patterns, which aids in structural identification.

While specific GC methods for this compound are not extensively detailed in the public literature, methods for the parent compound, piperidin-2-one, offer insight into potential analytical approaches. For instance, GC-MS analysis of piperidin-2-one reveals characteristic fragmentation patterns that are crucial for its identification. nih.govfoodb.ca The technique is sensitive enough to identify the compound in various organisms and complex samples. nih.gov In the broader context of piperidine derivatives, GC has been used to confirm purity, such as for 4-(2-Aminoethyl)-1-benzylpiperidine, where it was used alongside titration analysis to establish an assay of ≥98.0%. vwr.com Furthermore, GC methods have been developed for the quantitative analysis of piperidine in biological tissues, demonstrating the technique's sensitivity for nanogram-level detection after appropriate derivatization. researchgate.net

Below is a table summarizing typical GC-MS spectral data for the related compound, 2-Piperidinone, which can serve as a reference for characterizing the core ring structure.

Table 1: GC-MS Spectral Data for 2-Piperidinone

Parameter Value
Instrument Type EI-B (Electron Ionization)
Ionization Mode Positive
Top 5 Peaks (m/z) 99.0, 43.0, 41.0, 55.0, 70.0
Kovats Retention Index 1173.5 (Semi-standard non-polar)

Data sourced from PubChem CID 12665. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical chemistry for non-volatile or thermally sensitive compounds, making it exceptionally well-suited for the analysis of this compound and its derivatives. bjbms.org This technique separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. biotecha.lt

Reversed-phase HPLC (RP-HPLC) is the most common mode used for piperidine-containing molecules. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol (B129727). researchgate.netnih.gov The identity and purity of a compound can be determined by its retention time and the peak's symmetry and area. researchgate.net

Research on various piperidine and piperidinone derivatives illustrates the utility of HPLC. For example, validated RP-HPLC methods have been established for determining piperidone analogues of curcumin (B1669340) and for the analysis of piperidine in bulk drug substances, often involving pre-column derivatization to enhance UV detection. researchgate.netresearchgate.netnih.gov The versatility of HPLC allows for the separation of closely related isomers and the quantification of analytes in complex matrices like brain homogenates. researchgate.netbjbms.org

The table below outlines typical conditions used in the HPLC analysis of related piperidine derivatives, which could be adapted for this compound.

Table 2: Example HPLC Methods for Piperidine Derivatives

Analyte Type Column Mobile Phase Detection Reference
Piperidine Derivatives Gemini C18 (5 µm, 250 × 4.6 mm) Gradient of 0.1% TFA in water and MeCN UV (210, 254, 280 nm) nih.gov
Piperidine Inertsil C18 (250 × 4.6 mm) Water with 0.1% Phosphoric Acid and Acetonitrile (32:68) UV researchgate.netnih.gov
Piperidone Analogue C18 Column Not specified in abstract UV researchgate.net

| 3-Aminopiperidine Derivative | Dima C18 Column | 0.01mol/L Phosphate aqueous solution and Methanol (90:10) | UV (254 nm) | google.com |

Advanced Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., Circular Dichroism)

Understanding how a compound like this compound interacts with its biological target is crucial for drug discovery. Advanced biophysical techniques provide deep insights into the binding thermodynamics, kinetics, and structural changes that occur upon ligand-target complex formation. nih.govnih.gov These methods are essential for confirming binding, determining affinity, and guiding the optimization of lead compounds. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy is one such powerful technique. CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is particularly sensitive to the secondary and tertiary structure of macromolecules like proteins and nucleic acids. nih.gov

When a small molecule ligand, such as this compound, binds to a target protein, it can induce conformational changes in the protein's structure. These changes can often be detected as a change in the protein's CD spectrum. By monitoring these spectral changes, researchers can confirm the binding event and, through titration experiments, determine the binding affinity (dissociation constant, Kd).

Furthermore, since this compound possesses a chiral center at the 4-position of the piperidinone ring, CD spectroscopy can be used to analyze the compound itself and to study stereospecific interactions with its target. nih.gov It can help verify the enantiomeric purity of a sample and determine if one enantiomer binds preferentially to the target, which is a critical aspect of drug development. The technique is sensitive enough to quantify enantiomers in a mixture, providing a valuable tool for both chemical synthesis and pharmacological studies. nih.gov

Other key biophysical methods used in conjunction with or as alternatives to CD include:

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to provide a complete thermodynamic profile of the interaction. nih.gov

Surface Plasmon Resonance (SPR): A label-free technique for real-time monitoring of binding kinetics (association and dissociation rates). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides atomic-level information about the binding site and conformational changes in both the ligand and the target protein. nih.govnih.gov

Together, these advanced techniques provide a comprehensive picture of the molecular interactions underpinning the biological activity of this compound and its derivatives.

Future Research Directions and Therapeutic Implications for 4 Amino 1 Benzylpiperidin 2 One Scaffold

Design of Multi-Target Directed Ligands (MTDLs) for Complex Diseases

The "one-molecule, one-target" paradigm has often proven insufficient for treating complex multifactorial diseases such as neurodegenerative disorders and cancer. The development of Multi-Target Directed Ligands (MTDLs), single compounds designed to interact with multiple biological targets, represents a more holistic therapeutic strategy. nih.gov The 4-amino-1-benzylpiperidin-2-one core is well-suited for MTDL design due to its adaptable structure.

Medicinal chemists can generate structural hybrids by combining the piperidinone core with other key pharmacophores to improve binding affinities at different receptors or enzymes. nih.gov For instance, the piperidine (B6355638) ring is a common feature in ligands targeting serotonin (B10506) transporters (SERT) and dopamine (B1211576) D2 receptors, which are crucial in the pathophysiology of depression. nih.gov By modifying the amino and benzyl (B1604629) groups of the this compound scaffold, it is possible to incorporate functionalities that also target other relevant proteins, such as monoamine oxidase (MAO) or phosphodiesterase (PDE), creating a synergistic antidepressant effect. nih.gov

In the context of Alzheimer's disease, the piperidine alkaloid piperine (B192125) has been used as a starting point for MTDLs that inhibit cholinesterases (AChE and BChE), beta-secretase 1 (BACE1), and amyloid-beta aggregation. researchgate.netnih.gov The this compound scaffold could be similarly exploited. The benzyl group can be functionalized to mimic the activity of known BACE1 inhibitors, while the amino group can be derivatized to interact with the peripheral anionic site of AChE, a common strategy in Alzheimer's drug design.

Table 1: Potential MTDL Strategies for the this compound Scaffold

Complex Disease Potential Target 1 Potential Target 2 Potential Target 3 Scaffold Modification Strategy
Depression Serotonin Transporter (SERT) Dopamine D₂ Receptor Monoamine Oxidase (MAO) Functionalization of the N-benzyl and 4-amino groups with moieties known to inhibit MAO. nih.gov
Alzheimer's Disease Acetylcholinesterase (AChE) BACE1 Amyloid-β Aggregation Linking cholinesterase-inhibiting fragments to the 4-amino position and BACE1-targeting groups to the benzyl ring. nih.gov

| Cancer | Tubulin Polymerization | Histone Deacetylases (HDACs) | Kinases | Incorporating known kinase-inhibiting pharmacophores and groups that interfere with tubulin dynamics. |

Exploration of New Therapeutic Areas and Unmet Medical Needs

The piperidine and piperidinone heterocyclic systems are considered "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds. innovareacademics.in Derivatives have shown a vast array of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net This suggests that the this compound scaffold holds significant potential for addressing various unmet medical needs.

Recent patent literature has disclosed (S)-4-amino-1-benzylpiperidin-2-one as a component in agents designed for the treatment of diseases associated with Ikaros Family Zinc Finger (IKZF) proteins, such as IKZF2 and IKZF4. googleapis.com This points towards applications in oncology and autoimmune disorders where these transcription factors play a critical role.

Furthermore, the piperidinone structure is known to possess antiproliferative activity, and derivatives have been shown to induce cell death in leukemia, lymphoma, and prostate cancer cell lines. researchgate.net Future research could focus on synthesizing a library of this compound derivatives and screening them against a panel of cancer cell lines to identify novel antitumor agents. The anti-inflammatory and antioxidant potential of piperidine compounds also warrants investigation, which could lead to treatments for chronic inflammatory diseases. innovareacademics.in

Table 2: Investigated and Potential Therapeutic Applications of Piperidinone Scaffolds

Therapeutic Area Specific Application/Target Supporting Evidence
Oncology IKZF Protein Degradation, Antiproliferative Patent application for (S)-4-amino-1-benzylpiperidin-2-one. googleapis.com Reports on piperidone derivatives inducing apoptosis in cancer cells. researchgate.net
Infectious Diseases Antibacterial, Antifungal General activity reported for various piperidine derivatives. researchgate.net
Inflammatory Disorders Anti-inflammatory, Antioxidant Piperidine-containing compounds have shown antioxidant and anti-inflammatory effects. innovareacademics.inresearchgate.net

| Central Nervous System | Antipsychotic, Antidepressant | Piperidine is a core structure in many CNS-active drugs. nih.govnih.gov |

Development of Diagnostic Agents and Molecular Probes

Molecular imaging is a powerful tool for early disease detection and monitoring therapeutic response. nih.gov The development of targeted imaging probes is central to this field. nih.gov The this compound scaffold can be readily adapted for the creation of such diagnostic agents.

Nuclear medicine probes, used for applications like sentinel lymph node biopsy, work by detecting radiation from an administered radiotracer. nih.gov The this compound structure can be chemically modified to incorporate a chelating agent capable of binding a radioactive isotope (e.g., technetium-99m, gallium-68). This radiolabeled compound could then be targeted to specific tissues by attaching a homing moiety, such as a peptide that recognizes a receptor overexpressed in cancer cells. nih.gov

Alternatively, for optical imaging, a fluorescent dye could be conjugated to the scaffold. Activatable probes can be designed where the fluorescence is initially quenched and is only released upon cleavage of a linker by a disease-specific enzyme, amplifying the signal at the target site. nih.gov The versatile functional groups of this compound provide the necessary handles for these conjugations, enabling its development into sophisticated molecular probes for both preclinical research and clinical diagnostics. rsc.org

Strategies for Enhancing Bioavailability and Reducing Metabolism

A significant hurdle in drug development is achieving adequate bioavailability and metabolic stability. Alicyclic amines like 4-aminopiperidines are extensively metabolized by cytochrome P450 enzymes, with CYP3A4 being a major isoform responsible for N-dealkylation. nih.gov This involves the removal of the benzyl group from the piperidine nitrogen, which can lead to rapid clearance and reduced efficacy.

Several strategies can be employed to mitigate these issues:

Prodrugs: The 4-amino group can be temporarily masked with a promoiety that is cleaved in vivo to release the active drug. This can improve solubility and membrane permeability.

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically vulnerable sites (e.g., the benzylic position) can slow the rate of enzymatic cleavage due to the kinetic isotope effect, thereby increasing the drug's half-life.

Structural Modification: Computational docking studies can reveal key interactions within the CYP3A4 active site. For example, the Serine 119 residue has been identified as a potential hydrogen-bonding partner for the 4-amino group of similar drugs. nih.gov Modifying the substituents on the benzyl ring or the piperidinone core can disrupt unfavorable interactions or introduce steric hindrance to block the enzyme's access to the N-benzyl group. nih.gov

Formulation Strategies: For compounds with poor aqueous solubility, various formulation techniques can enhance bioavailability. These include particle size reduction (micronization), encapsulation in lipid-based delivery systems like solid lipid nanoparticles (SLNs), or complexation with cyclodextrins. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-analyze cycle. nih.govresearchgate.net These computational tools can be powerfully applied to the this compound scaffold to optimize the discovery of new drug candidates.

ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity of novel, un-synthesized derivatives. researchgate.netnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(S)-4-amino-1-benzylpiperidin-2-one
Piperine
O-desmethylastemizole
Norastemizole
Tecastemizole
Clebopride
N-desbenzylclebopride
Indoramin
Lorcainide
Sabeluzole
Melperone
Belaperidone
Citalopram
Theobromine
Theophylline
Rebamipide
Donepezil
Tacrine
Huprine
Nivolumab
Rucaparib
Bevacizumab
Toripalimab
Paclitaxel
Camrelizumab
Pembrolizumab
Balixafortide
Eribulin
Durvalumab
Trastuzumab deruxtecan

Q & A

Basic: What are the recommended synthetic routes for 4-Amino-1-benzylpiperidin-2-one, and how are yields optimized?

Answer:
The primary synthesis involves ammoniation of N-benzyl-4-piperidone using ammonia under controlled conditions . Key optimization steps include:

  • Temperature control : Maintaining 40–60°C to minimize side reactions.
  • Catalyst selection : Use of Raney nickel or palladium-based catalysts for improved efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
    Yields typically range from 65–80%, with impurities monitored via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What safety protocols are critical when handling this compound?

Answer:
Due to limited toxicological data, strict precautions are advised:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First aid : Immediate flushing with water for eye/skin contact (15 minutes) and medical consultation .
  • Waste disposal : Segregate as hazardous waste for incineration .

Advanced: How can structural discrepancies in this compound be resolved using crystallographic methods?

Answer:
X-ray crystallography with SHELX programs (e.g., SHELXL) is standard:

  • Data collection : High-resolution (<1.0 Å) data reduces refinement errors.
  • Puckering analysis : Apply Cremer-Pople parameters to quantify ring distortions (e.g., chair vs. boat conformations) .
  • Validation : Cross-check with IR and NMR (e.g., 1^1H and 13^13C) to resolve spectral mismatches .

Advanced: How do researchers address contradictions in pharmacological activity data for piperidine derivatives?

Answer:
Methodological approaches include:

  • Dose-response studies : Validate activity across multiple concentrations (e.g., IC50_{50} assays).
  • Structural analogs : Compare with 4-Anilino-1-benzylpiperidine (Item No. 20086) to isolate substituent effects .
  • Receptor modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and explain outliers .

Basic: What analytical techniques are used to confirm the purity of this compound?

Answer:

  • Chromatography : HPLC (C18 column, retention time ~8.2 min) with UV detection at 249 nm .
  • Spectroscopy : 1^1H NMR (DMSO-d6, δ 1.5–3.0 ppm for piperidine protons) and FTIR (N-H stretch at ~3350 cm1^{-1}) .
  • Mass spectrometry : ESI-MS ([M+H]+^+ m/z 191.2) to confirm molecular weight .

Advanced: What computational strategies predict the reactivity of this compound in drug synthesis?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess nucleophilic sites (e.g., amino group).
  • Solvent effects : COSMO-RS simulations to predict solubility in polar aprotic solvents (e.g., DMF) .
  • Reaction pathway mapping : Identify intermediates using Gaussian-n (G3) methods for kinetic control .

Basic: How is this compound characterized as an impurity in opioid formulations?

Answer:

  • Sample preparation : Solid-phase extraction (C18 cartridges) from biological matrices.
  • Detection : LC-MS/MS (MRM transition m/z 191→148) with a LOD of 0.1 ng/mL .
  • Validation : Cross-reference with certified standards (e.g., Cayman Chemical Item No. 20086) .

Advanced: What experimental designs mitigate challenges in studying unstable intermediates of this compound?

Answer:

  • In situ monitoring : Use stopped-flow NMR or ReactIR to capture transient species.
  • Low-temperature synthesis : Conduct reactions at –78°C (dry ice/acetone bath) to stabilize intermediates.
  • Microfluidic systems : Enhance reproducibility through controlled mixing and residence times .

Basic: What are the storage conditions to ensure long-term stability of this compound?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials.
  • Desiccant : Include silica gel packs to prevent hydrolysis.
  • Stability testing : Monitor via accelerated aging studies (40°C/75% RH for 6 months) .

Advanced: How can ring-puckering dynamics of this compound influence its biological activity?

Answer:

  • Conformational analysis : Use Cremer-Pople coordinates to quantify puckering amplitude (θ) and phase (φ) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to sample chair ↔ boat transitions.
  • Bioactivity correlation : Compare puckering states with IC50_{50} values in receptor assays to identify active conformers .

Notes

  • Methodological rigor : Answers integrate evidence from crystallography, spectroscopy, and computational chemistry.
  • Advanced vs. basic : Clear distinction via technical depth (e.g., DFT vs. HPLC).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.